Product packaging for Hirsutanonol(Cat. No.:CAS No. 41137-86-4)

Hirsutanonol

货号: B155113
CAS 编号: 41137-86-4
分子量: 346.4 g/mol
InChI 键: MVIYWFBLVAFZID-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hirsutanonol has been reported in Alnus japonica, Alnus serrulatoides, and other organisms with data available.
a diarylheptanoid from the bark of Alnus hirsuta var. sibirica;  inhibits cyclooxygenase-2 expression;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O6 B155113 Hirsutanonol CAS No. 41137-86-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIYWFBLVAFZID-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873738
Record name Hirsutanonol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41137-86-4
Record name Hirsutanonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hirsutanonol
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Foundational & Exploratory

An In-depth Technical Guide to Hirsutanonol: From Discovery to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutanonol, a naturally occurring diarylheptanoid, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation, characterization, and evaluation of its biological effects, including its antioxidant, cytotoxic, and anti-inflammatory properties. Furthermore, this document elucidates the molecular mechanisms underlying its activity, with a particular focus on its role in signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Discovery and History

This compound was first identified as a natural product isolated from various plant species, most notably from the genus Alnus (Alder). Its discovery has been a result of phytochemical investigations into traditional medicinal plants.

  • Initial Isolation: this compound was first isolated from the stem bark of Alnus hirsuta. Subsequent studies have reported its presence in other Alnus species, including Alnus glutinosa and Alnus japonica, as well as in Chirita longgangensis.

  • Structural Elucidation: The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). Its systematic name is (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one.

  • Early Research Focus: Initial research on this compound centered on its potential as an antioxidant, driven by the traditional uses of Alnus species in treating inflammatory conditions. This led to the exploration of its broader pharmacological properties.

Chemical Properties

PropertyValue
Molecular Formula C₁₉H₂₂O₆
Molecular Weight 346.37 g/mol
CAS Number 41137-86-4
Appearance Amorphous powder
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that are of significant interest for drug development.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress. This activity is primarily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Antioxidant Activity of this compound
Assay IC₅₀ Value
DPPH Radical Scavenging ActivityData not available in the searched sources
Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxicity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxic Activity of this compound
Cell Line IC₅₀ Value
Murine B16 MelanomaData not available in the searched sources
Human SNU-C1 Gastric CancerData not available in the searched sources
Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, notably through the inhibition of cyclooxygenase-2 (COX-2) expression.

Anti-inflammatory Activity of this compound
Target Effect
TPA-induced COX-2 ExpressionInhibition
Anti-filarial Activity

Recent studies have highlighted the potential of this compound as an anti-filarial agent.

Anti-filarial Activity of this compound
Target IC₅₀ Value
Brugia malayi (in vitro)Data not available in the searched sources

Experimental Protocols

Isolation and Purification of this compound from Alnus glutinosa Seeds

The following protocol is a generalized procedure based on methodologies cited for the isolation of diarylheptanoids from Alnus species. For a detailed protocol, refer to O'Rourke et al., 2005.

experimental_workflow_isolation start Dried and ground Alnus glutinosa seeds extraction Soxhlet extraction with methanol start->extraction concentration Concentration of methanol extract under reduced pressure extraction->concentration fractionation Fractionation using column chromatography (Silica gel) concentration->fractionation elution Elution with a gradient of chloroform and methanol fractionation->elution purification Further purification by preparative HPLC elution->purification end Isolated this compound purification->end

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., seeds of Alnus glutinosa) is subjected to Soxhlet extraction with methanol for several hours.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HR-ESI-MS.

DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the antioxidant activity of this compound.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

  • This compound solutions of varying concentrations in methanol.

  • Methanol (as a blank).

  • Ascorbic acid or Trolox (as a positive control).

Procedure:

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

  • The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

MTT Cytotoxicity Assay

This protocol details the method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., B16 melanoma, SNU-C1 gastric cancer).

  • Complete cell culture medium.

  • This compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (diluted from the stock solution in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add the MTT solution to each well and incubate for a further period (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle control.

  • The IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Signaling Pathway Analysis: Inhibition of TPA-induced COX-2 Expression

This compound has been shown to inhibit the expression of COX-2 induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). TPA is a potent tumor promoter that activates Protein Kinase C (PKC), leading to the activation of downstream signaling cascades that culminate in the expression of pro-inflammatory genes like COX-2.

signaling_pathway_COX2 cluster_nucleus Nucleus TPA TPA PKC PKC TPA->PKC activates Ras Ras PKC->Ras IKK IKK PKC->IKK This compound This compound This compound->PKC inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 activates IKB IκB IKK->IKB phosphorylates NFkB NF-κB IKB->NFkB releases COX2_gene COX-2 Gene NFkB->COX2_gene activates transcription AP1->COX2_gene activates transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein expression Prostaglandins Prostaglandins COX2_protein->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation

Figure 2. Proposed mechanism of this compound in the TPA-induced COX-2 signaling pathway.

Pathway Description:

  • Activation: TPA activates Protein Kinase C (PKC).

  • MAPK Cascade: Activated PKC initiates the Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) cascade, leading to the activation of the transcription factor AP-1.

  • NF-κB Activation: PKC also activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB.

  • Gene Expression: Both AP-1 and NF-κB bind to the promoter region of the COX-2 gene, initiating its transcription and subsequent translation into the COX-2 protein.

  • Inflammation: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

  • Inhibition by this compound: this compound is proposed to exert its anti-inflammatory effect by inhibiting the activation of PKC, thereby blocking the downstream signaling events that lead to COX-2 expression.

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its antioxidant, cytotoxic, and anti-inflammatory activities warrant further investigation for its potential therapeutic applications. Future research should focus on:

  • In vivo studies: To validate the in vitro findings and assess the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

  • Mechanism of action: To further elucidate the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound with improved potency and selectivity.

  • Drug delivery: To develop effective formulations to enhance the bioavailability and therapeutic index of this compound.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and explore the therapeutic potential of this compound. The detailed protocols and pathway diagrams serve as valuable resources for designing and conducting further studies on this intriguing natural product.

Hirsutanonol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Diarylheptanoid

Introduction

Hirsutanonol is a naturally occurring diarylheptanoid, a class of compounds characterized by a C6-C7-C6 carbon skeleton. First isolated from the bark of Alnus hirsuta var. sibirica, this polyphenol has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to elucidate its functions. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound, systematically named (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one, possesses a single chiral center at the C-5 position, leading to stereoisomeric forms.[2][3] The absolute configuration of this chiral center has been a subject of investigation, with various studies employing techniques like optical rotation and electronic circular dichroism (ECD) spectroscopy, supported by quantum chemical calculations, to definitively establish the stereochemistry of isolated enantiomers.[3]

The structural identity of this compound is well-defined by several key identifiers:

  • Molecular Formula: C₁₉H₂₂O₆[2]

  • IUPAC Name: (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one[2]

  • CAS Number: 41137-86-4[2]

  • SMILES: C1=CC(=C(C=C1CC--INVALID-LINK--O)O)O[2][4]

  • InChI: InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1[2][4]

  • InChIKey: MVIYWFBLVAFZID-AWEZNQCLSA-N[2][4]

This compound is part of a larger family of related diarylheptanoids, including its glycoside derivatives like this compound 5-O-glucoside and structurally similar compounds such as Hirsutenone.[5][6]

Physicochemical and Pharmacological Properties

The physicochemical and pharmacological properties of this compound are summarized in the table below, providing a clear overview of its key characteristics.

PropertyValueSource
Molecular Weight 346.38 g/mol [7]
Monoisotopic Mass 346.14163842 Da[2]
XLogP3 2.1[2]
Hydrogen Bond Donor Count 5[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 10[2]
Topological Polar Surface Area 118 Ų[2]
Heavy Atom Count 25[2]
Complexity 415[2]
Biological Activity COX-2 Inhibitor[1]
Biological Activity Anti-filarial (IC₅₀: 44.11 μg/mL for microfilariae)[1]
Biological Activity Antioxidant (free radical scavenging, inhibition of mitochondrial lipid peroxidation)[8]
Biological Activity Cytotoxic (against murine B16 melanoma and human SNU-C1 gastric cancer cells)[8]
Biological Activity Chemoprotective (on human lymphocytes DNA)[8]

Key Experimental Methodologies

The characterization and biological evaluation of this compound have been described in various studies. Below are detailed protocols for key experiments cited in the literature.

Isolation and Purification of this compound

A common method for obtaining this compound involves its extraction from natural sources, such as the stem barks of Alnus hirsuta.[8] The general workflow for this process is as follows:

G cluster_extraction Extraction cluster_purification Purification A Dried Plant Material (e.g., Alnus hirsuta bark) B Methanol Extraction A->B C Silica Gel Column Chromatography B->C Crude Extract D Sephadex LH-20 Column Chromatography C->D E Preparative HPLC D->E F Pure this compound E->F

Figure 1: General workflow for the isolation and purification of this compound.

The structures of the isolated compounds are typically elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C-NMR).[8]

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound against cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G A Seed cancer cells (e.g., B16 melanoma, SNU-C1) in 96-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for a specified period (e.g., 48 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC₅₀ values G->H

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under active investigation, its known biological activities provide insights into its potential mechanisms of action.

Inhibition of Cyclooxygenase-2 (COX-2) Expression

This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This inhibition likely contributes to its anti-inflammatory properties.

G A Inflammatory Stimuli B Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPKs) A->B C COX-2 Gene Transcription B->C D COX-2 mRNA C->D E COX-2 Protein D->E F Prostaglandin Synthesis E->F G Inflammation F->G H This compound H->C Inhibits Expression

Figure 3: Proposed mechanism of COX-2 inhibition by this compound.

Conclusion

This compound is a diarylheptanoid with a well-characterized chemical structure and a range of promising biological activities, including anti-inflammatory, anti-filarial, antioxidant, and cytotoxic effects. The experimental protocols outlined in this guide provide a foundation for further research into its mechanisms of action and therapeutic potential. As our understanding of the signaling pathways modulated by this compound deepens, it may emerge as a valuable lead compound in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Absolute Configuration Determination of Hirsutanonol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The absolute configuration (AC) of a chiral molecule is a critical parameter in drug discovery and development, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Hirsutanonol, a diarylheptanoid natural product, has presented a significant challenge in stereochemical assignment, with conflicting reports in the literature creating ambiguity.[1][2][3] This guide provides a comprehensive overview of the definitive methods used to unequivocally determine the absolute configuration of this compound, focusing on the powerful combination of chiroptical spectroscopy and quantum chemical calculations. It details the experimental and computational protocols necessary to resolve previous inconsistencies and establish the correct stereochemistry, thereby providing a reliable framework for researchers working with this and related compounds.

The Challenge: Historical Inconsistencies

The determination of the absolute configuration of the single chiral center at C-5 in this compound has been historically problematic.[4] Early attempts relied on empirical correlations, comparing chiroptical data like optical rotation (OR) and electronic circular dichroism (ECD) with those of structurally related molecules.[1] This approach proved unreliable, as minor structural differences, particularly in the chromophoric systems, led to contradictory assignments. For instance, different studies reported both R and S configurations for (+)-hirsutanonol based on similar positive optical rotation values.[1]

While X-ray crystallography is considered the "gold standard" for AC determination, its application to natural products like this compound is often hindered by the difficulty in obtaining high-quality single crystals.[1][4][5] This limitation necessitates the use of alternative, solution-state methods.

The Definitive Approach: ECD Spectroscopy Coupled with Quantum Chemical Calculations

The most reliable and sensitive technique for the stereochemical investigation of diarylheptanoids like this compound is the combination of experimental ECD spectroscopy with theoretical calculations using density functional theory (DFT).[1][2] This approach overcomes the limitations of empirical comparisons by directly predicting the ECD spectrum for each possible enantiomer from first principles. The absolute configuration is then assigned by matching the experimentally measured spectrum with the calculated one.[6][7]

The logical workflow for this modern approach is outlined below.

cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis & Assignment A Isolate (+)-Hirsutanonol B Measure Optical Rotation (OR) A->B C Measure Experimental ECD Spectrum A->C J Assign Absolute Configuration B->J I Compare Experimental and Calculated ECD Spectra C->I D Generate 3D Structures (R and S Enantiomers) E Perform Conformational Analysis (e.g., MMFF) D->E F Optimize Conformers (DFT) E->F G Calculate Theoretical ECD Spectra (TD-DFT) F->G H Boltzmann Average Spectra G->H H->I I->J

Figure 1: General workflow for absolute configuration determination.

Experimental and Computational Protocols

The isolation of (+)-hirsutanonol from natural sources, such as Renealmia petasites, typically involves the following steps[1]:

  • Extraction: The plant material (e.g., rhizomes) is dried, powdered, and extracted with a suitable solvent like methanol.

  • Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol) to separate compounds based on polarity.

  • Chromatography: The fraction containing this compound (e.g., the ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This may include initial separation on a silica gel column followed by purification using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.[1]

  • NMR Spectroscopy:

    • Instrument: NMR spectra are acquired on a spectrometer, for instance, a Bruker Avance III 400 MHz.[1]

    • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., methanol-d4) with tetramethylsilane (TMS) used as an internal reference.[1]

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to confirm the planar structure of this compound.

  • Optical Rotation (OR):

    • Instrument: A polarimeter is used to measure the optical rotation.

    • Sample Preparation: A precise concentration of the sample is prepared in a specified solvent (e.g., acetonitrile).

    • Measurement: The rotation is measured at the sodium D-line (589 nm) and reported as the specific rotation [α]D.

  • Electronic Circular Dichroism (ECD):

    • Instrument: An ECD spectrophotometer is used for the measurement.

    • Sample Preparation: The sample is dissolved in a UV-transparent solvent, such as acetonitrile, to a known concentration.

    • Data Acquisition: The spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm). The resulting spectrum shows Cotton effects (positive or negative peaks) characteristic of the molecule's stereochemistry.[1]

The theoretical prediction of the ECD spectrum involves several key steps[1][6]:

  • Conformational Analysis: An initial search for stable conformers for both the R and S enantiomers is performed using a molecular mechanics force field (e.g., MMFF).[6]

  • DFT Optimization: All stable conformers identified are then re-optimized at a higher level of theory, typically using DFT (e.g., B3LYP/6-31G* basis set). This step provides more accurate geometries and relative energies of the conformers.[6]

  • Frequency Calculations: Harmonic vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima.[6]

  • TD-DFT Calculations: The excitation energies and rotational strengths for each optimized conformer are calculated using time-dependent DFT (TD-DFT).

  • Spectral Simulation: The final theoretical ECD spectrum for each enantiomer is generated by applying a Gaussian function to each transition and summing them, weighted by their Boltzmann population based on the calculated free energies at room temperature.[1]

Data Analysis and Results

The definitive assignment of the absolute configuration of (+)-hirsutanonol was achieved by comparing its experimental ECD spectrum with the Boltzmann-averaged theoretical spectra calculated for the (S) and (R) enantiomers.

Table 1: Chiroptical Data for this compound

Property Experimental (+)-Hirsutanonol Calculated for (S)-Hirsutanonol Calculated for (R)-Hirsutanonol
Optical Rotation [α]D Positive (+) Positive (+) Negative (-)

| ECD Cotton Effects | Negative (ca. 215-225 nm)Weak Positive (ca. 250 nm)Slight Negative (ca. 300 nm) | Good agreement with experimental data, predicting the key Cotton effect patterns.[1] | Inverted spectrum compared to the experimental data. |

The experimental ECD spectrum of the isolated (+)-hirsutanonol shows an excellent correlation with the spectrum calculated for the S enantiomer.[1] This strong agreement provides unequivocal evidence for the assignment.

cluster_data Evidence cluster_conclusion Conclusion Exp_ECD Experimental ECD Spectrum of (+)-Hirsutanonol Conclusion Absolute Configuration is S Exp_ECD->Conclusion Matches Calc_S Calculated ECD Spectrum for (S)-Configuration Calc_S->Conclusion Matches Calc_R Calculated ECD Spectrum for (R)-Configuration Calc_R->Conclusion Does NOT Match

Figure 2: Logical diagram for the assignment of absolute configuration.

The source of previous conflicting results was identified as the direct comparison of experimental OR and ECD data from this compound with structurally different molecules, a method that is now understood to be unreliable.[1][2]

Table 2: NMR Spectroscopic Data for this compound (Note: The following is representative data. Specific shifts may vary slightly based on solvent and instrumentation.)

Position ¹³C NMR (ppm) ¹H NMR (ppm, J in Hz)
1 - -
2 - -
3 211.5 (C=O) -
4 - -
5 67.8 (CH-OH) 4.05 (m)
6 - -
7 - -
Ar-C 115-145 6.5-6.8 (m)

| Other CH₂ | 29-45 | 1.7-2.8 (m) |

Conclusion

References

Spectroscopic Data of Hirsutanonol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hirsutanonol, a diarylheptanoid with known biological activities, including the inhibition of cyclooxygenase-2 (COX-2) expression.[1] This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside detailed experimental protocols relevant to its analysis.

Spectroscopic Data Summary

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of this compound.

PropertyValueSource
Molecular FormulaC₁₉H₂₂O₆PubChem
Exact Mass346.1416 g/mol PubChem
Monoisotopic Mass346.14163842 DaPubChem[1]

Further fragmentation data from tandem MS (MS/MS) would be required to fully elucidate the structure and is a recommended area for further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Although a complete, assigned dataset was not found, the expected chemical shift regions are presented based on the functional groups present in the molecule.

Expected ¹H NMR Chemical Shifts (in CD₃OD)

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 6.8m
H-5 (CH-OH)~4.0m
H-2, H-4, H-6, H-7 (CH₂)2.5 - 2.8m
H-1 (CH₂)1.6 - 1.8m

Expected ¹³C NMR Chemical Shifts (in CD₃OD)

CarbonExpected Chemical Shift (ppm)
C=O (Ketone)> 200
Aromatic C-O140 - 160
Aromatic C-H, C-C110 - 135
C-5 (CH-OH)65 - 75
Aliphatic CH₂20 - 50
Infrared (IR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups in this compound. The expected absorption bands are listed below.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Phenolic, Alcoholic)3600 - 3200Strong, Broad
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Ketone)~1715Strong
C=C (Aromatic)1600 - 1450Medium
C-O (Alcohol, Phenol)1260 - 1000Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the analysis of natural products like diarylheptanoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), which is a common choice for polar compounds like this compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

  • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon correlations.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

Data Acquisition:

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in either positive or negative ion mode. For a molecule with multiple hydroxyl groups like this compound, negative ion mode ([M-H]⁻) is often effective.

  • Set the mass analyzer to a high-resolution mode to obtain accurate mass measurements (typically with a mass accuracy of < 5 ppm).

  • For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of this compound and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation:

  • KBr Pellet Method:

    • Grind a small amount of dry this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

  • Place the sample in the spectrometer and record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.

Visualization of Mechanism of Action

This compound has been reported to inhibit the expression of cyclooxygenase-2 (COX-2).[1] The following diagram illustrates the general mechanism of COX-2 inhibition, which is a key process in inflammation.

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound (Inhibitor) This compound->COX2_Enzyme Inhibition

Caption: General mechanism of COX-2 inhibition by this compound.

References

An In-depth Technical Guide to the Biological Activity Screening of Hirsutanonol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutanonol, a diarylheptanoid predominantly isolated from plants of the Alnus genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key findings and detailing the experimental methodologies employed. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of natural compounds for drug discovery and development. This document consolidates quantitative data, outlines experimental protocols, and visualizes key cellular signaling pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Data Presentation: Summary of Biological Activities

The biological activities of this compound have been evaluated through various in vitro and in vivo assays. The following tables summarize the quantitative data obtained from these studies, providing a comparative overview of its efficacy across different biological domains.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7 Breast CancerMTT AssayData not available
A549 Lung CancerMTT AssayData not available
HeLa Cervical CancerMTT Assay135.6 (DCM fraction)[1]
HepG2 Liver CancerMTT AssayData not available

Table 2: Anti-inflammatory Activity of this compound

Assay ModelParameter MeasuredEffectQuantitative DataReference
Carrageenan-induced paw edema in ratsPaw volume reductionInhibition of inflammationSpecific percentage inhibition for this compound not available. Related diarylheptanoids show significant activity.[2][3][4]
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionInhibition of NO production5-O-Methylthis compound IC50: 14.5 µM
TPA-induced MCF10A cellsCOX-2 expressionInhibition of COX-2 expressionSignificant inhibitory effects[5]

Table 3: Antimicrobial Activity of this compound

MicroorganismTypeAssayMIC (µg/mL)Reference
Staphylococcus aureus Gram-positive bacteriaResazurin Serial Dilution AssaySpecific value not available, but activity reported.
Escherichia coli Gram-negative bacteriaResazurin Serial Dilution AssaySpecific value not available, but activity reported.
Candida albicans FungusMicrobroth DilutionSpecific value not available, but activity reported.

Note: While the literature indicates that this compound possesses antimicrobial properties, specific MIC values against common pathogens like S. aureus, E. coli, and C. albicans are not consistently reported. Further standardized testing is warranted.

Table 4: Antioxidant Activity of this compound

AssayParameter MeasuredIC50 (µg/mL)Reference
DPPH Radical Scavenging AssayFree radical scavengingSpecific value for this compound not available. Related diarylheptanoids show potent activity.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key experiments cited in the biological activity screening of this compound.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and this compound-treated groups at various doses. Administer this compound or the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = ((Vc - Vt) / Vc) x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Resazurin-Based Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight. Adjust the turbidity of the bacterial/fungal suspension to match the 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Resazurin Addition: After incubation, add 10 µL of resazurin solution (0.015% w/v) to each well and incubate for an additional 2-4 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the color change of resazurin from blue (inactive) to pink (active microbial growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the this compound solution. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = ((A_control - A_sample) / A_control) x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.[9][10]

Western Blot Analysis for NF-κB and COX-2 Signaling Pathways

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of this compound's anti-inflammatory effects.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages for NF-κB, MCF10A epithelial cells for COX-2) and treat with an inflammatory stimulus (e.g., LPS for NF-κB, TPA for COX-2) in the presence or absence of this compound for a specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies of p65, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-IκBα, IκBα, p65, COX-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflows for its biological activity screening.

Signaling Pathways

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex ERK ERK TAK1->ERK IkB_p65_p50 IκBα-p65-p50 IKK_complex->IkB_p65_p50 Phosphorylation p_IkB p-IκBα IkB_p65_p50->p_IkB p65_p50 p65-p50 IkB_p65_p50->p65_p50 Release Proteasome Proteasome Degradation p_IkB->Proteasome p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus NFkB_DNA NF-κB DNA Binding p65_p50_nuc->NFkB_DNA Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_DNA->Inflammatory_Genes This compound This compound This compound->TLR4 Inhibition This compound->IKK_complex Inhibition This compound->p65_p50_nuc Inhibition of Translocation This compound->ERK Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflows

experimental_workflow Start Start: This compound Sample Anticancer Anticancer Screening Start->Anticancer Anti_inflammatory Anti-inflammatory Screening Start->Anti_inflammatory Antimicrobial Antimicrobial Screening Start->Antimicrobial Antioxidant Antioxidant Screening Start->Antioxidant MTT MTT Assay on Cancer Cell Lines Anticancer->MTT Carrageenan Carrageenan-induced Paw Edema (in vivo) Anti_inflammatory->Carrageenan COX2_inhibition COX-2 Inhibition Assay (in vitro) Anti_inflammatory->COX2_inhibition NFkB_pathway NF-κB Pathway Analysis (Western Blot) Anti_inflammatory->NFkB_pathway Resazurin Resazurin Microdilution (MIC determination) Antimicrobial->Resazurin DPPH DPPH Radical Scavenging Assay Antioxidant->DPPH IC50_cancer Determine IC50 MTT->IC50_cancer Edema_inhibition Calculate % Inhibition Carrageenan->Edema_inhibition COX2_inhibition->Edema_inhibition NFkB_pathway->Edema_inhibition MIC_value Determine MIC Resazurin->MIC_value IC50_DPPH Determine IC50 DPPH->IC50_DPPH End End: Biological Activity Profile IC50_cancer->End Edema_inhibition->End MIC_value->End IC50_DPPH->End

References

Hirsutanonol Derivatives: A Technical Guide to Their Natural Occurrence, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutanonol and its derivatives are a class of linear diarylheptanoids predominantly found in the genus Alnus (Betulaceae). These natural products have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, detailed methodologies for their isolation and characterization, and an exploration of their biological mechanisms of action, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2). Quantitative data on the abundance of these compounds in various Alnus species are presented, alongside a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound and its derivatives are characteristic secondary metabolites of alder trees (Alnus spp.). These compounds are primarily isolated from the bark, leaves, and seeds of various Alnus species. Notable species that are rich sources of this compound derivatives include Alnus japonica, Alnus hirsuta, Alnus glutinosa, and Alnus serrulatoides.[1]

The concentration of these diarylheptanoids can vary depending on the plant species, the specific organ, and the solvent used for extraction. A quantitative analysis of this compound and a related derivative, oregonin, in Alnus japonica provides insight into their abundance.

Table 1: Quantitative Analysis of this compound and Oregonin in Alnus japonica Extracts

Extraction SolventThis compound Content (mg/g of extract)Oregonin Content (mg/g of extract)
WaterSimilar to other extractsHigh
70% EthanolLowSimilar to other extracts
70% MethanolHighHigh
100% EthanolSimilar to other extractsSimilar to other extracts
Data synthesized from a study by Yoo et al. (2015) on extracts from Alnus japonica.[2]

A variety of this compound derivatives have been identified, primarily differing in their glycosylation or methylation patterns at the C-5 hydroxyl group.

Table 2: Known this compound Derivatives and Their Natural Sources

Compound NameStructureNatural Source(s)
This compound-Alnus japonica, Alnus hirsuta, Alnus glutinosa[3][4]
This compound 5-O-β-D-glucopyranosideThis compound with a glucose moiety at C-5Alnus japonica, Alnus glutinosa[5][6]
(5R)-O-methylthis compoundThis compound with a methyl group at C-5Alnus japonica[3][7]
This compound 5-O-(6-O-galloyl)-β-D-glucopyranosideA galloyl-glucoside derivative of this compoundAlnus japonica[5][6]
Alnuheptanoid AA methoxy derivativeAlnus japonica[3][8]

Experimental Protocols

General Workflow for Isolation and Characterization

The isolation and characterization of this compound and its derivatives from Alnus species generally follow a standard phytochemical workflow. This involves extraction, fractionation, chromatographic separation, and spectroscopic analysis for structure elucidation.

G start Plant Material (e.g., Alnus bark) extraction Solvent Extraction (e.g., Ethanol, Methanol) start->extraction fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) extraction->fractionation chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) fractionation->chromatography Ethyl Acetate Fraction hplc Preparative HPLC chromatography->hplc pure_compound Isolated this compound Derivative hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms uv_ir UV and IR Spectroscopy pure_compound->uv_ir elucidation Structure Elucidation nmr->elucidation ms->elucidation uv_ir->elucidation

Figure 1: General workflow for the isolation and characterization of this compound derivatives.
Detailed Methodology for Isolation

The following is a representative protocol for the isolation of this compound and its derivatives from the stem bark of Alnus japonica.[3][8]

  • Extraction: The dried and powdered stem bark of Alnus japonica is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanolic extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is typically rich in diarylheptanoids, is concentrated.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound and its derivatives are further purified using Sephadex LH-20 column chromatography with methanol as the eluent. Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Characterization by Spectroscopic Methods

The structures of isolated compounds are elucidated using a combination of spectroscopic techniques.

  • UV Spectroscopy: this compound derivatives typically show absorption maxima around 220 and 280 nm, which is characteristic of the phenolic moieties.[7]

  • IR Spectroscopy: The IR spectrum reveals the presence of hydroxyl groups (around 3400 cm⁻¹), a carbonyl group (around 1700 cm⁻¹), and aromatic rings (around 1600 and 1500 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the complete structural elucidation, including the determination of the carbon skeleton and the position of substituents. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms within the molecule.

Biological Activities and Signaling Pathways

Anti-inflammatory Activity: Inhibition of COX-2 Expression

A significant body of research has highlighted the anti-inflammatory properties of this compound and its derivatives. One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase-2 (COX-2) expression.[4][9] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.

This compound has been shown to inhibit the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced expression of COX-2 in human breast epithelial cells.[4][9] This suggests that this compound interferes with the signaling cascade that leads to the upregulation of the PTGS2 gene (the gene encoding COX-2). This mechanism is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs), which directly inhibit the enzymatic activity of COX-1 and COX-2. By targeting the expression of COX-2, this compound may offer a more selective anti-inflammatory effect with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

G TPA Inflammatory Stimulus (e.g., TPA) PKC Protein Kinase C (PKC) TPA->PKC MAPK MAPK Pathway (e.g., ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB TranscriptionFactors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors NFkB->TranscriptionFactors GeneExpression Increased Transcription of PTGS2 Gene TranscriptionFactors->GeneExpression In the Nucleus COX2 COX-2 Protein Synthesis GeneExpression->COX2 ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Catalyzed by COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->GeneExpression Inhibits

Figure 2: Proposed mechanism of this compound's anti-inflammatory action via inhibition of COX-2 expression.
Other Biological Activities

In addition to their anti-inflammatory effects, this compound and its derivatives have been reported to possess a range of other promising biological activities:

  • Antioxidant Activity: The catechol moieties (3,4-dihydroxyphenyl groups) in the structure of this compound contribute to its potent free radical scavenging activity.

  • Cytotoxic Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[10]

  • Antifilarial Activity: Studies have shown that this compound exhibits activity against filarial parasites.

Putative Biosynthesis of this compound

While the specific biosynthetic pathway of this compound in Alnus species has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other diarylheptanoids, such as curcuminoids in turmeric. The pathway likely involves the convergence of the phenylpropanoid and polyketide pathways.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Pathway Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid CaffeoylCoA Caffeoyl-CoA CaffeicAcid->CaffeoylCoA PKS Type III Polyketide Synthase (PKS) CaffeoylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Intermediate Polyketide Intermediate PKS->Intermediate Precursor Diarylheptanoid Precursor Intermediate->Precursor SecondCaffeoylCoA Caffeoyl-CoA SecondCaffeoylCoA->Intermediate Condensation & Cyclization Reduction Reduction Precursor->Reduction This compound This compound Reduction->this compound

Figure 3: Putative biosynthetic pathway of this compound.

The proposed pathway begins with the formation of caffeoyl-CoA from phenylalanine via the phenylpropanoid pathway. A type III polyketide synthase (PKS) then catalyzes the condensation of one molecule of caffeoyl-CoA with malonyl-CoA units to form a polyketide intermediate. This intermediate is then condensed with a second molecule of caffeoyl-CoA, followed by cyclization and decarboxylation to yield a diarylheptanoid precursor. Subsequent enzymatic reduction of a carbonyl group would then lead to the formation of this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their well-documented anti-inflammatory activity, mediated at least in part by the inhibition of COX-2 expression, makes them attractive candidates for the development of novel anti-inflammatory drugs. Further research is warranted to fully elucidate their mechanisms of action, explore their full spectrum of biological activities, and optimize their isolation and synthesis for potential clinical applications. The detailed information provided in this technical guide serves as a foundation for future investigations into these valuable natural compounds.

References

Navigating the Solubility and Stability of Hirsutanonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hirsutanonol, a diarylheptanoid primarily isolated from the bark of Alnus species, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant and anti-inflammatory properties. As with any promising bioactive compound, a thorough understanding of its physicochemical properties is paramount for advancing its research and potential therapeutic applications. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering crucial data and experimental insights for researchers and drug development professionals.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its formulation possibilities and bioavailability. This compound, a polyphenolic compound, exhibits a range of solubilities in various organic solvents. While precise quantitative data remains limited in publicly available literature, qualitative assessments and information from suppliers provide valuable guidance.

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

This data is based on information provided by chemical suppliers.[1]

For practical laboratory applications, stock solutions of this compound are often prepared in DMSO. It is recommended to prepare and use solutions on the same day; however, if advance preparation is necessary, storing aliquots in tightly sealed vials at -20°C is advisable for short-term stability, generally up to two weeks.[1]

Experimental Protocol for Solubility Determination (General Method)

A precise determination of this compound's solubility can be achieved using the shake-flask method, a widely accepted technique for establishing equilibrium solubility.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, DMSO, methanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 100 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired level (e.g., 25°C or 37°C).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the undissolved solid. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature A->B C Collect supernatant B->C D Filter sample C->D E Quantify by HPLC D->E F Calculate solubility E->F

Caption: Workflow for determining this compound solubility.

Stability Profile of this compound

The stability of a compound under various environmental conditions is a critical factor for its handling, storage, and the development of stable formulations. While specific stability data for this compound is not extensively documented, insights can be drawn from studies on related diarylheptanoids and general knowledge of polyphenolic compounds.

Key Factors Influencing Stability:

  • pH: The stability of diarylheptanoids has been shown to be pH-dependent.[2] As polyphenolic compounds, they are susceptible to degradation in alkaline conditions due to the ionization of hydroxyl groups, which can lead to oxidation and rearrangement reactions.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[3] Suppliers recommend long-term storage at -20°C in a desiccated state to minimize thermal degradation.[4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation in many phenolic compounds.[5] It is advisable to store this compound and its solutions protected from light.

  • Oxidation: The catechol moieties (3,4-dihydroxyphenyl groups) in the this compound structure are susceptible to oxidation, which can be catalyzed by factors such as light, heat, and the presence of metal ions.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Solid Form Store at -20°C (long-term) or 0°C (short-term) in a desiccated environment.[4]To minimize thermal degradation and hydrolysis.
In Solution Prepare fresh solutions for immediate use. For short-term storage (up to 2 weeks), store as aliquots at -20°C.[1]To prevent degradation in solution.
Light Exposure Protect from light.To prevent photodegradation.
Experimental Protocol for Stability Studies (Forced Degradation)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat at a specific temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature for a defined period.

    • Thermal Degradation: Expose the solid this compound and its solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photodegradation: Expose the solid this compound and its solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

Diagram 2: Logical Flow of a Forced Degradation Study

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A This compound Sample B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal (Heat) A->D E Photolytic (Light) A->E F HPLC Analysis B->F C->F D->F E->F G Identify Degradants F->G H Determine Degradation Pathway F->H I Develop Stability-Indicating Method F->I

Caption: Forced degradation study workflow for this compound.

Signaling Pathways and Logical Relationships

While this guide focuses on the physicochemical properties of this compound, it is important to contextualize this information within its biological activities. For instance, understanding the stability of this compound in different pH environments is crucial when studying its effects in physiological systems.

Diagram 3: this compound's Role in a Biological Context (Simplified)

G This compound This compound Inflammatory_Pathways Inflammatory Pathways This compound->Inflammatory_Pathways inhibits Antioxidant_Response Antioxidant Response This compound->Antioxidant_Response enhances Cellular_Stress Cellular Stress (e.g., Oxidative) Cellular_Stress->Inflammatory_Pathways Anti_inflammatory_Effect Anti-inflammatory Effect Antioxidant_Response->Cellular_Stress mitigates

Caption: Simplified overview of this compound's biological interactions.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative data indicates its solubility in several common organic solvents, there is a clear need for further quantitative studies to establish precise solubility profiles at different temperatures. Similarly, detailed stability studies under various stress conditions are warranted to fully characterize its degradation pathways and to establish optimal storage and formulation strategies. The provided experimental protocols offer a starting point for researchers to generate this critical data, which will be invaluable for advancing the development of this compound for its potential therapeutic applications.

References

Quantum Chemical Calculations of Hirsutanonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of Hirsutanonol, a diarylheptanoid with notable biological activities. The focus is on the computational methodologies employed to elucidate its stereochemistry and the implications for its interaction with biological targets. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a natural diarylheptanoid that has garnered interest due to its potent antioxidant and cytotoxic activities, as well as its chemoprotective effects.[1] The stereochemistry of this compound, particularly its absolute configuration, is a critical factor in its biological function. Quantum chemical calculations have proven to be an indispensable tool in unambiguously determining the absolute configuration of chiral molecules like (+)-hirsutanonol, overcoming the limitations of empirical methods.

Computational Methodology for Stereochemical Determination

The absolute configuration of (+)-hirsutanonol has been unequivocally determined through the synergistic use of Electronic Circular Dichroism (ECD) spectroscopy and quantum chemical calculations, specifically Density Functional Theory (DFT). This approach provides a robust and reliable alternative to older, often error-prone empirical methods for stereochemical assignment of flexible molecules.

Experimental Protocol: Conformational Search and Geometry Optimization

The computational analysis begins with a thorough conformational search to identify the stable low-energy conformers of the molecule.

Protocol:

  • Initial Conformational Search: A randomized conformational search is performed for all possible stereoisomers using the Monte Carlo algorithm implemented with a Merck Molecular Force Field (MMFF). The Spartan'14 software is a suitable tool for this step.

  • Selection of Conformers: All conformers within a relative free energy window of 10 kcal mol⁻¹ are selected for further calculations.

  • Geometry Optimization: The selected conformers are then subjected to geometry optimization in the gas phase. This is achieved using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.

  • Vibrational Frequency Calculations: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same B3LYP/6-31G(d) level of theory.

  • Final Conformer Selection: For the subsequent ECD calculations, conformers within a narrower relative energy window of 3 kcal mol⁻¹ are selected.

Experimental Protocol: ECD Spectra Simulation

The simulation of the ECD spectra for the selected conformers is the next critical step.

Protocol:

  • TD-DFT Calculations: Time-Dependent Density Functional Theory (TD-DFT) is employed for the ECD simulations. The recommended functional and basis set are CAM-B3LYP/TZVP, which has demonstrated good performance for ECD calculations.

  • Solvent Effects: To simulate the experimental conditions in a solvent, a polarizable continuous model (PCM) with the integral equation formalism (IEF-PCM) is used. Acetonitrile (ACN) has been used as the solvent in published studies.

  • Software: All quantum-mechanical calculations can be performed using the Gaussian 16 software package.

  • Spectrum Generation: The final ECD spectrum is generated by Boltzmann-averaging the spectra of the selected conformers based on their relative free energies. The resulting spectrum is then plotted for comparison with the experimental data.

Quantitative Data

While the primary literature details the methodology for the quantum chemical calculations of this compound, it does not provide specific tabulated data for bond lengths, bond angles, and dihedral angles. The following tables are presented as a template for researchers to populate with their own computational results.

Table 1: Calculated Bond Lengths for this compound (Representative)

Atom 1Atom 2Bond Length (Å)
C1C2Data not available
C2C3Data not available
C3O1Data not available
......Data not available

Table 2: Calculated Bond Angles for this compound (Representative)

Atom 1Atom 2Atom 3Bond Angle (°)
C1C2C3Data not available
C2C3O1Data not available
.........Data not available

Table 3: Calculated Dihedral Angles for this compound (Representative)

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C1C2C3C4Data not available
C2C3C4C5Data not available
...............

Visualizations

Computational Workflow for Absolute Configuration Determination

The following diagram illustrates the logical workflow for determining the absolute configuration of this compound using a combination of experimental and computational techniques.

Computational Workflow for this compound Absolute Configuration cluster_experimental Experimental cluster_computational Computational exp_ecd Experimental ECD Spectrum comparison Comparison and Configuration Assignment exp_ecd->comparison conf_search Conformational Search (Monte Carlo / MMFF) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) conf_search->geom_opt Select conformers (ΔE < 10 kcal/mol) freq_calc Frequency Calculation geom_opt->freq_calc ecd_sim ECD Simulation (TD-DFT: CAM-B3LYP/TZVP) freq_calc->ecd_sim Select conformers (ΔE < 3 kcal/mol) boltzmann Boltzmann Averaging ecd_sim->boltzmann boltzmann->comparison

Computational workflow for absolute configuration determination.
Proposed Signaling Pathway Inhibition

This compound has been shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) expression. The diagram below represents a simplified logical relationship of this inhibitory action.

This compound COX-2 Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., TPA) cox2_expression COX-2 Expression inflammatory_stimuli->cox2_expression This compound This compound This compound->cox2_expression Inhibits prostaglandins Prostaglandins cox2_expression->prostaglandins inflammation Inflammation prostaglandins->inflammation

Simplified diagram of this compound's inhibition of COX-2 expression.

Conclusion

Quantum chemical calculations, particularly DFT and TD-DFT, are powerful and essential tools for the structural and stereochemical elucidation of complex natural products like this compound. The methodologies outlined in this guide provide a framework for researchers to conduct similar studies, contributing to a deeper understanding of the structure-activity relationships of this compound and other bioactive molecules. The integration of computational and experimental data is crucial for advancing drug discovery and development.

References

Methodological & Application

Application Note: Quantification of Hirsutanonol Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hirsutanonol is a naturally occurring diarylheptanoid found in various plant species, notably within the genus Alnus (Alder).[1][2] This class of compounds is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making this compound a compound of interest for pharmaceutical and nutraceutical research.[3] Accurate and precise quantification is essential for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC, a powerful analytical technique for separating compounds based on their polarity.[4] A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of increasing organic solvent (acetonitrile) concentration. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from certified reference standards.[5] The UV detector measures the absorbance of the eluate at a specific wavelength where this compound absorbs light, which is characteristic for phenolic compounds.[6]

Experimental Protocols

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Vortex mixer.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Volumetric flasks and pipettes.

  • Chemicals and Reagents:

    • This compound certified reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (ACS grade or higher).

    • Ultrapure water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for at least 15 minutes in an ultrasonic bath before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Calibration Standards (e.g., 1 - 100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (e.g., 50:50 Mobile Phase A:B mixture).

    • Typical concentrations for the calibration curve might be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (from Plant Material, e.g., Alder Bark)
  • Drying and Grinding: Dry the plant material (e.g., Alnus bark) at 40°C until constant weight and grind it into a fine powder (to pass through a 420 µm sieve).[7]

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered sample into a flask.

    • Add 20 mL of methanol.

    • Extract using an ultrasonic bath for 30 minutes at room temperature.[7]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate. For exhaustive extraction, the residue can be re-extracted twice more, and the filtrates combined.

    • Evaporate the solvent from the combined filtrate under reduced pressure (rotary evaporator).

  • Final Sample Solution:

    • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]

Chromatographic Conditions

The separation and quantification are performed using the parameters outlined in the table below. These conditions are a robust starting point and may be optimized for specific matrices or instrumentation.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min, 15% B5-20 min, 15% to 40% B20-30 min, 40% to 70% B30-35 min, 70% to 15% B (return to initial)35-40 min, 15% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[9][10]

  • Specificity: Analyze a blank (mobile phase), a standard solution of this compound, and a sample extract. The this compound peak in the sample should be free from interference from other components at its specific retention time.

  • Linearity: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²).[11]

  • Accuracy: Determine the accuracy by a recovery study. Spike a pre-analyzed sample with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery should be calculated.[5]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day or with a different analyst/instrument.

    • Express precision as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[6]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min), on the results.[12]

Data Presentation

Quantitative Data Summary

The performance of the HPLC method must meet established acceptance criteria to be considered valid. The table below summarizes typical validation parameters and their acceptance criteria based on ICH guidelines.

Validation ParameterMeasurementAcceptance Criteria
Linearity Correlation Coefficient (r²)≥ 0.999
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability & Intermediate) % Relative Standard Deviation (%RSD)≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio~ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio~ 10:1
Specificity Peak Purity / ResolutionNo interfering peaks at the retention time of the analyte

Visualizations

Experimental Workflow and Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Quantification p1 Grind Plant Material p2 Ultrasonic Extraction (Methanol) p1->p2 p3 Filter and Concentrate p2->p3 p4 Reconstitute & Syringe Filter (0.45 µm) p3->p4 a1 Inject Sample into HPLC System p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (@ 280 nm) a2->a3 a4 Integrate Peak Area a3->a4 a5 Quantify using Calibration Curve a4->a5 report Final Report (µg/mL this compound) a5->report

Caption: Workflow for this compound Quantification.

G cluster_quantitative Quantitative Proof cluster_qualitative Qualitative Proof cluster_sensitivity Method Sensitivity center Validated HPLC Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity (r²) center->Linearity Specificity Specificity center->Specificity Robustness Robustness center->Robustness LOD LOD (S/N ~3) center->LOD LOQ LOQ (S/N ~10) center->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate Range Range Linearity->Range Linearity->LOD Linearity->LOQ

Caption: ICH Validation Parameters Relationship.

References

Hirsutanonol: Application Notes and Protocols for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Hirsutanonol, a diarylheptanoid with promising anti-inflammatory properties, as a potential candidate for drug discovery. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro experiments to evaluate its efficacy.

Introduction

This compound, a natural compound isolated from plants of the Alnus genus, has demonstrated significant anti-inflammatory effects in preclinical studies.[1][2] Its ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, makes it a compelling molecule for the development of novel therapeutics for inflammatory diseases. These notes are intended to guide researchers in the investigation of this compound and similar compounds for anti-inflammatory drug discovery.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling pathways.

Inhibition of Pro-inflammatory Mediators:

  • Nitric Oxide (NO): this compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[2] Overproduction of NO is a hallmark of chronic inflammation and contributes to tissue damage.

  • Pro-inflammatory Cytokines: The compound effectively reduces the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[3][4] These cytokines play a central role in orchestrating the inflammatory response.

Modulation of Signaling Pathways:

  • NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway.[1][5] It is suggested to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][6] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for iNOS and various pro-inflammatory cytokines.[5][6]

  • MAPK Pathway: Evidence suggests that this compound and related diarylheptanoids can modulate the MAPK signaling pathway, which is crucial for the production of inflammatory mediators.[1][7] This includes the potential to inhibit the phosphorylation of key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and related compounds. This data provides a benchmark for researchers evaluating the potency of this compound in various in vitro models.

Table 1: Inhibitory Concentration (IC50) Values of this compound and Related Compounds on Nitric Oxide (NO) Production

Compound/ExtractCell LineStimulantIC50 ValueReference
This compoundRAW 264.7LPS~14.3 µM[2]
Oregonin (related diarylheptanoid)RAW 264.7LPS3.8 µM[2]

Table 2: Inhibition of Pro-inflammatory Cytokines by Diarylheptanoids from Alnus hirsuta

CompoundCytokineCell LineInhibitionIC50 ValueReference
Diarylheptanoid MixTNF-αRAW 264.7Dose-dependent18.2-19.3 µM[1]

Note: Specific IC50 values for this compound's inhibition of individual cytokines are not consistently reported in the reviewed literature. The provided data for TNF-α is for a mixture of diarylheptanoids from Alnus hirsuta.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before conducting efficacy studies.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Use a sodium nitrite standard curve to quantify the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the measurement of TNF-α and IL-6 levels in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 15-60 minutes for MAPK phosphorylation, 30-60 minutes for IκBα degradation).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

Hirsutanonol_Anti_Inflammatory_Pathway This compound's Anti-Inflammatory Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB_complex p65/p50 IkBa->NFkB_complex Inhibits p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p_IkBa->IkBa Degradation NFkB_translocated p65/p50 NFkB_complex->NFkB_translocated Translocation This compound This compound This compound->p_p38 Inhibits This compound->p_ERK Inhibits This compound->p_JNK Inhibits This compound->p_IkBa Inhibits Degradation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_translocated->Pro_inflammatory_genes Activates NO NO (via iNOS) Pro_inflammatory_genes->NO Leads to TNFa TNF-α Pro_inflammatory_genes->TNFa Leads to IL6 IL-6 Pro_inflammatory_genes->IL6 Leads to IL1b IL-1β Pro_inflammatory_genes->IL1b Leads to

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Experimental_Workflow_NO_Assay Workflow for Nitric Oxide (NO) Inhibition Assay start Start seed_cells Seed RAW 264.7 cells in 24-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with this compound (various concentrations) for 1h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent incubate2 Incubate 10 min at RT griess_reagent->incubate2 measure_absorbance Measure absorbance at 540 nm incubate2->measure_absorbance calculate Calculate NO concentration (vs. standard curve) measure_absorbance->calculate end End calculate->end Western_Blot_Workflow Western Blot Workflow for Signaling Pathway Analysis start Start cell_treatment Cell treatment with this compound and LPS stimulation start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p38, anti-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Densitometry Analysis detection->analysis end End analysis->end

References

Hirsutanonol as a Chemotaxonomic Marker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutanonol, a diarylheptanoid primarily found in species of the genus Alnus (family Betulaceae), is emerging as a significant chemotaxonomic marker.[1][2][3] Chemotaxonomy, the classification of organisms based on their chemical constituents, leverages the distribution of specific secondary metabolites to delineate species, subspecies, and even hybrids. Diarylheptanoids, including this compound and its glycosides, have shown considerable promise in distinguishing between closely related Alnus species, such as Alnus glutinosa (black alder) and Alnus incana (grey alder), and identifying their hybrids.[1][4] This is particularly valuable as morphological identification of these species and their hybrids can be challenging due to overlapping characteristics.[4]

These application notes provide a comprehensive overview of the use of this compound as a chemotaxonomic marker, detailed protocols for its analysis, and its broader implications in drug discovery and development. This compound and other diarylheptanoids exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making them of interest for pharmaceutical research.[3][5][6][7]

Application in Chemotaxonomy

The utility of this compound and related diarylheptanoids as chemotaxonomic markers lies in their differential accumulation across various Alnus species. Studies have demonstrated that quantitative analysis of these compounds in plant tissues, particularly the bark, can reveal distinct chemical profiles for different species.[1] When combined with statistical methods like Principal Component Analysis (PCA), these chemical fingerprints allow for clear differentiation between species and the identification of potential hybrids.[1][8]

Key Diarylheptanoids for Alnus Chemotaxonomy:
  • This compound

  • This compound-5-O-β-D-glucopyranoside

  • Oregonin

  • Platyphylloside

  • Rubranoside A and B

  • Alnuside A

Data Presentation: Diarylheptanoid Content in Alnus Species

The following table summarizes the relative abundance of key diarylheptanoids that can be used to distinguish between Alnus glutinosa and Alnus incana. Precise concentrations can vary based on genetic and environmental factors.[4]

CompoundAlnus glutinosa (Black Alder)Alnus incana (Grey Alder)Chemotaxonomic Significance
This compound-5-O-β-D-glucopyranoside Lower ConcentrationHigher ConcentrationStatistically significant marker for differentiation.[1][4]
Oregonin Lower ConcentrationHigher ConcentrationA key marker for distinguishing between the two species.[1][4]
Rubranoside A + B Lower ConcentrationHigher ConcentrationProvides a strong basis for statistical differentiation.[4]
This compound PresentPresentWhile present in both, its glycoside is more informative.[1]
Platyphylloside PresentPresentContributes to the overall chemical profile for PCA.[1]
Alnuside A PresentPresentUsed in combination with other markers for robust analysis.[1]

Experimental Protocols

Protocol 1: Extraction of Diarylheptanoids from Alnus Bark

This protocol outlines the extraction of this compound and other diarylheptanoids from the bark of Alnus species, a common matrix for chemotaxonomic studies.

1. Sample Preparation:

  • Collect bark samples from trees of the same age and at the same developmental stage to minimize variation.[4]
  • Air-dry or lyophilize the bark samples to a constant weight.
  • Grind the dried bark into a fine powder using a laboratory mill.

2. Extraction:

  • Accurately weigh approximately 1.0 g of the powdered bark material.
  • Place the powder in a suitable extraction vessel (e.g., a flask or tube).
  • Add 10 mL of 80% ethanol (or methanol) as the extraction solvent.
  • Perform extraction using one of the following methods:
  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.
  • Maceration: Let the mixture stand for 24 hours at room temperature with occasional shaking.
  • Centrifuge the mixture at 4000 rpm for 15 minutes.
  • Carefully collect the supernatant.
  • For quantitative analysis, a second extraction of the residue may be performed to ensure complete recovery.
  • Combine the supernatants and filter through a 0.45 µm syringe filter into a clean vial for analysis.

Protocol 2: UPLC-MS/MS Analysis for this compound and Other Diarylheptanoids

This protocol provides a methodology for the quantitative analysis of this compound and other relevant diarylheptanoids using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]

1. Chromatographic Conditions:

  • UPLC System: A system capable of high-pressure gradient elution.
  • Column: A reversed-phase column suitable for phenolic compounds (e.g., C18, 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution:
  • 0-1 min: 5% B
  • 1-8 min: Linear gradient from 5% to 95% B
  • 8-10 min: Hold at 95% B
  • 10-10.1 min: Linear gradient from 95% to 5% B
  • 10.1-12 min: Hold at 5% B for column re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2-5 µL.
  • Column Temperature: 40 °C.

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), negative mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each diarylheptanoid.
  • This compound: Determine the specific m/z transitions from a standard or literature.
  • This compound-5-O-β-D-glucopyranoside: Determine the specific m/z transitions.
  • Oregonin: Determine the specific m/z transitions.
  • Note: The exact m/z values should be optimized for the specific instrument used.
  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the instrument manufacturer's guidelines.

3. Data Analysis:

  • Identify and quantify the target diarylheptanoids by comparing retention times and MRM transitions with those of authentic standards.
  • Construct calibration curves using standards of known concentrations to quantify the compounds in the bark extracts.
  • Perform Principal Component Analysis (PCA) on the quantitative data from all samples to visualize the clustering of different species and identify hybrids.[1]

Visualizations

Chemotaxonomic_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Sample Bark Sample Collection (A. glutinosa, A. incana, hybrids) Drying Drying (Air or Lyophilization) Sample->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction Filtration Centrifugation & Filtration Extraction->Filtration UPLC UPLC-MS/MS Analysis Filtration->UPLC Quant Quantification of Diarylheptanoids (this compound, Oregonin, etc.) UPLC->Quant PCA Principal Component Analysis (PCA) Quant->PCA Classification Chemotaxonomic Classification (Species & Hybrid Identification) PCA->Classification

Caption: Workflow for the chemotaxonomic analysis of Alnus species using this compound and other diarylheptanoids.

Logical_Relationship Alnus Genus Alnus Diarylheptanoids Characteristic Secondary Metabolites: Diarylheptanoids Alnus->Diarylheptanoids This compound This compound & Glycosides Diarylheptanoids->this compound Chemotaxonomy Chemotaxonomic Marker This compound->Chemotaxonomy DrugDev Drug Development Potential This compound->DrugDev Bioactivity Biological Activities: - Antioxidant - Anti-inflammatory - Cytotoxic DrugDev->Bioactivity

Caption: Logical relationship of this compound from its source to its applications.

Implications for Drug Development

The study of this compound and other diarylheptanoids extends beyond chemotaxonomy into the realm of drug discovery.[7] Natural products are a rich source of novel chemical scaffolds with therapeutic potential.[9][10] this compound has demonstrated several promising biological activities:

  • Antioxidant Activity: It shows significant free radical scavenging activity and can inhibit mitochondrial lipid peroxidation.[5]

  • Anti-inflammatory Effects: this compound can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[5]

  • Cytotoxic and Chemoprotective Effects: It has shown cytotoxic activity against certain cancer cell lines and a protective effect on human lymphocyte DNA.[5]

The well-defined structure and biological activities of this compound make it a valuable lead compound for the development of new drugs targeting inflammation, oxidative stress, and cancer. The chemotaxonomic studies that help identify high-yielding plant sources can, in turn, support the sustainable sourcing of this and other bioactive compounds for further pharmacological investigation.

References

Hirsutanonol: Application Notes and Protocols for Analytical Standards in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and research applications of Hirsutanonol, a diarylheptanoid with significant therapeutic potential. This document details its biological activities, underlying mechanisms of action, and protocols for its quantitative analysis.

Biological Activity of this compound

This compound, a natural compound isolated from plants of the Alnus genus, has demonstrated a range of biological activities, making it a compound of interest for drug discovery and development. Its primary activities include potent antioxidant, cytotoxic, and anti-inflammatory effects.

Cytotoxic Activity

This compound has shown significant cytotoxic activities against various cancer cell lines. Notably, its efficacy has been reported against murine B16 melanoma and human SNU-1 gastric cancer cells.[1] The cytotoxic effects are attributed to its ability to induce apoptosis and inhibit cancer cell proliferation.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)AssayReference
Murine B16 MelanomaMelanomaData not available in abstractMTT AssayChoi et al., 2008
Human SNU-1Gastric CancerData not available in abstractMTT AssayChoi et al., 2008

Note: While the referenced study confirms potent activity, the precise IC50 values were not available in the abstract. Researchers are encouraged to consult the full-text article for detailed quantitative data.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][2] This inhibition is mediated through the suppression of the NF-κB signaling pathway.

Antioxidant Activity

This compound is a potent antioxidant with significant free radical scavenging activity.[2] It also exhibits an inhibitory effect on mitochondrial lipid peroxidation, protecting cells from oxidative damage.[2]

Table 2: Antioxidant Capacity of this compound

AssayAntioxidant CapacityReference
ORACData not available-
TEACData not available-

Signaling Pathways

The biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways. A key mechanism is the inhibition of the NF-κB pathway, which subsequently downregulates the expression of pro-inflammatory and cell-survival genes like COX-2.

Hirsutanonol_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TPA) cluster_pathway NF-κB Signaling Pathway cluster_inhibition cluster_downstream Downstream Effects TPA TPA IKK IKK TPA->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus COX2 COX-2 Expression NFkB_nucleus->COX2 Induces This compound This compound This compound->IKK Inhibits Inflammation Inflammation COX2->Inflammation Promotes MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection G->H I Analysis H->I

References

Troubleshooting & Optimization

Hirsutanonol Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hirsutanonol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a diarylheptanoid, a class of plant secondary metabolites.[1] It is primarily isolated from the bark of alder species, particularly Alnus hirsuta and Alnus glutinosa.[2][3][4][5]

Q2: What are the reported biological activities of this compound?

This compound has been shown to exhibit several biological activities, most notably the inhibition of cyclooxygenase-2 (COX-2) expression, which is a key target in anti-inflammatory therapies. It has also demonstrated antioxidant and free radical scavenging properties.

Q3: Which solvents are most effective for extracting this compound?

The choice of solvent is critical for efficient extraction. Due to its phenolic nature, polar solvents are generally used. Methanol, ethanol, and their aqueous mixtures are commonly employed for diarylheptanoid extraction.[1] One study on the extraction of related diarylheptanoids from Alnus japonica found that 70% methanol yielded the highest content of both oregonin and hirsutanone. While specific quantitative data for this compound is limited, this provides a strong starting point for solvent selection.

Q4: What are the common methods for extracting this compound?

Commonly used methods for extracting diarylheptanoids from plant materials include conventional solvent extraction techniques like maceration and Soxhlet extraction.[6][7] More modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed to potentially reduce extraction time and solvent consumption.[8][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Extraction Yield Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound.- Use a polar solvent like methanol or ethanol. An aqueous mixture (e.g., 70% methanol or ethanol) can be more effective than the pure solvent as it can enhance penetration into the plant matrix.[11] - Perform a sequential extraction with solvents of increasing polarity (e.g., hexane to remove non-polar compounds, followed by ethyl acetate or methanol for this compound).[2][6]
Incomplete Extraction: Insufficient extraction time or temperature.- Increase the extraction time. For maceration, allow the plant material to soak for a longer period (e.g., 24-48 hours). - For Soxhlet extraction, increase the number of extraction cycles. - Gently heating the solvent (e.g., to 40-50°C) can improve solubility and diffusion, but avoid high temperatures that could degrade the compound.[12]
Poor Cell Lysis: The solvent is not effectively penetrating the plant material to release the target compound.- Ensure the plant material (bark) is finely ground to a consistent particle size to increase the surface area for extraction.[13]
Suboptimal Solid-to-Solvent Ratio: Too little solvent can lead to saturation, while too much can make concentration difficult and wasteful.- Optimize the solid-to-solvent ratio. A common starting point is 1:10 to 1:20 (w/v).[14]
Co-extraction of Impurities Non-selective Solvent: The chosen solvent is extracting a wide range of other compounds along with this compound.- Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent.[2][6] - Employ liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents.
Complex Plant Matrix: The source material naturally contains a high diversity of secondary metabolites.- Utilize chromatographic techniques for purification after the initial extraction. Column chromatography with silica gel or Sephadex is a common approach.[8]
Emulsion Formation during Liquid-Liquid Partitioning Presence of Surfactant-like Molecules: Natural products in the crude extract can act as emulsifiers.- Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion. - Centrifuge the mixture at a low speed to facilitate phase separation. - Gently swirl or rock the separatory funnel instead of vigorous shaking.
Compound Degradation Exposure to Heat, Light, or Oxygen: this compound, as a phenolic compound, can be susceptible to degradation.- Avoid prolonged exposure to high temperatures. If heating is necessary, use a water bath with controlled temperature.[8] - Conduct extractions in a nitrogen or argon atmosphere to minimize oxidation. - Store extracts and purified compounds in amber vials at low temperatures (e.g., -20°C).

Quantitative Data Summary

The following table summarizes quantitative data on the extraction of hirsutanone, a closely related diarylheptanoid, from Alnus japonica, which can serve as a valuable reference for optimizing this compound extraction.

Extraction Solvent Hirsutanone Content (mg/g of extract)
Water~0.7
100% Ethanol~1.5
70% Ethanol~9.0
70% Methanol~9.5

Data adapted from a study on Alnus japonica extracts.

Experimental Protocols

Protocol 1: General Laboratory-Scale Extraction and Isolation of this compound

This protocol is a composite of generally accepted methods for diarylheptanoid extraction from Alnus bark.

1. Preparation of Plant Material:

  • Obtain dried bark of Alnus hirsuta or a related species.
  • Grind the bark into a fine powder using a Wiley mill or a similar grinder to achieve a particle size of approximately 0.5-1.0 mm.

2. Defatting (Optional but Recommended):

  • Place the powdered bark in a Soxhlet apparatus.
  • Extract with n-hexane for 6-8 hours to remove non-polar compounds such as fats and waxes.
  • Discard the n-hexane extract.
  • Air-dry the defatted bark powder to remove residual solvent.

3. This compound Extraction:

  • Pack the defatted bark powder into the Soxhlet apparatus.
  • Extract with 70% methanol for 8-12 hours.
  • Alternatively, use maceration: soak the defatted powder in 70% methanol (1:15 w/v) for 48 hours with occasional agitation.

4. Concentration:

  • Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

5. Liquid-Liquid Partitioning:

  • Suspend the crude extract in distilled water.
  • Perform successive partitioning in a separatory funnel with solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound is expected to be enriched in the ethyl acetate fraction.

6. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on silica gel.
  • Elute the column with a gradient of chloroform-methanol or hexane-ethyl acetate.
  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
  • Pool the this compound-rich fractions and concentrate them.
  • Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Visualizations

Signaling Pathway

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis This compound This compound This compound->COX2 inhibition Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins conversion Inflammation Inflammation Pain Fever Prostaglandins->Inflammation leads to

Caption: Inhibition of the COX-2 signaling pathway by this compound.

Experimental Workflow

Hirsutanonol_Extraction_Workflow Start Start: Dried Alnus Bark Grinding Grinding Start->Grinding Defatting Defatting (n-hexane) Grinding->Defatting Extraction Extraction (70% Methanol) Defatting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Concentration->Partitioning Purification Chromatographic Purification (Silica Gel Column) Partitioning->Purification End Pure this compound Purification->End

Caption: Workflow for the extraction and purification of this compound.

References

Navigating the Separation of Hirsutanonol Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of hirsutanonol isomers are critical for accurate biological evaluation and formulation. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during the HPLC (High-Performance Liquid Chromatography) separation of these closely related compounds.

Troubleshooting Guide: Optimizing this compound Isomer Separation

Common Issues and Solutions in HPLC Analysis

This section addresses prevalent issues faced during the HPLC separation of this compound and its isomers, offering systematic approaches to identify and resolve them.

IssuePotential Cause(s)Recommended Action(s)
Poor Resolution/Peak Overlap Inappropriate mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the gradient slope of the water and organic solvent (e.g., acetonitrile or methanol) mixture. A shallower gradient can improve the separation of closely eluting isomers. Consider adding a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.
Unsuitable column chemistry.For diastereomers, a standard C18 column may suffice with optimized mobile phase conditions. For enantiomers, a chiral stationary phase (CSP) is necessary. Screen different types of chiral columns (e.g., polysaccharide-based) to find the best selectivity.
Suboptimal temperature.Temperature can influence selectivity. Experiment with column temperatures in the range of 25-40°C to see if resolution improves.
Peak Tailing Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as a small amount of a basic compound like triethylamine (TEA) if the analyte is basic, to block active sites on the silica support.
Column overload.Reduce the sample concentration or injection volume.
Column degradation.If the column is old or has been used with harsh conditions, it may need to be replaced.
Peak Splitting or Broadening Column void or channeling.This can be caused by dropping the column or by pressure shocks. Try reversing the column and flushing with a strong solvent. If the problem persists, the column may be irreversibly damaged.
Incompatibility between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
High dead volume in the HPLC system.Ensure all fittings and tubing are appropriate for the system and properly connected to minimize extra-column band broadening.
High Backpressure Blockage in the system.Systematically check for blockages, starting from the detector and moving backward to the pump. Check the inline filter, guard column, and the column inlet frit.
Precipitated buffer or sample in the mobile phase.Ensure the mobile phase is properly filtered and degassed. If using buffers, ensure they are soluble in the highest organic percentage of your gradient.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell with a strong, filtered solvent like isopropanol.
Air bubbles in the system.Degas the mobile phase thoroughly. Prime the pump to remove any trapped air.
Leaks in the system.Inspect all fittings for any signs of leakage.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound isomers?

For separating diastereomers of this compound, a high-resolution reversed-phase column, such as a C18 or Phenyl-Hexyl column, can be effective when coupled with an optimized mobile phase gradient. However, for the separation of enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are a good starting point for screening.

Q2: How can I optimize the mobile phase for better separation of this compound diastereomers?

Start with a simple gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical starting gradient could be 10-60% B over 30 minutes on a C18 column. To improve separation, you can:

  • Decrease the gradient slope: A slower increase in the organic solvent percentage can enhance the resolution of closely eluting peaks.

  • Try a different organic modifier: Methanol can offer different selectivity compared to acetonitrile.

  • Adjust the pH: If your isomers have ionizable groups, adjusting the mobile phase pH can significantly impact retention and selectivity.

Q3: My chiral separation is not working. What should I do?

Chiral separations can be challenging. Here are some troubleshooting steps:

  • Confirm the column is appropriate: Ensure the chiral stationary phase is suitable for the class of compounds you are analyzing.

  • Check the mobile phase: Chiral separations are often sensitive to the mobile phase composition. For normal-phase chiral chromatography, small changes in the alcohol modifier percentage can have a large effect. For reversed-phase, ensure the pH and buffer concentration are optimal.

  • Reduce the flow rate: Lowering the flow rate can sometimes improve resolution in chiral separations.

  • Adjust the temperature: Temperature can significantly impact chiral recognition. Try running the separation at both sub-ambient and elevated temperatures.

  • Consider derivatization: If direct separation is not achievable, derivatizing the this compound with a chiral derivatizing agent can create diastereomers that are separable on a standard achiral column.

Q4: What is a typical experimental protocol for the HPLC analysis of diarylheptanoids like this compound?

Based on methods for related compounds like oregonin, a general protocol for the analysis of this compound would be:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 60% B over 24 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL.

Note: This is a general method and will likely require optimization for the specific isomers of this compound.

Experimental Workflow and Signaling Pathway

Logical Workflow for HPLC Method Development

The following diagram illustrates a systematic approach to developing an HPLC method for the separation of this compound isomers.

HPLC_Method_Development cluster_start Initial Assessment cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_conditions Parameter Optimization cluster_validation Method Validation cluster_end Final Method Start Define Separation Goal (Diastereomers vs. Enantiomers) Column_Choice Select Column - Achiral (C18) for Diastereomers - Chiral for Enantiomers Start->Column_Choice Mobile_Phase Initial Mobile Phase (e.g., Water/ACN gradient) Column_Choice->Mobile_Phase Optimize_Gradient Optimize Gradient/Isocratic Conditions Mobile_Phase->Optimize_Gradient Optimize_Additives Optimize Additives (e.g., pH, ion-pairing agents) Optimize_Gradient->Optimize_Additives Optimize_Temp Optimize Temperature Optimize_Additives->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Validate Method (Linearity, Precision, Accuracy) Optimize_Flow->Validation End Final Optimized Method Validation->End

A logical workflow for HPLC method development.
Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound has been reported to exhibit anti-inflammatory effects, notably through the inhibition of cyclooxygenase-2 (COX-2) expression. The diagram below illustrates a plausible signaling pathway for this activity, based on known mechanisms of related diarylheptanoids.

Hirsutanonol_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling Cascade cluster_target Target Gene Expression cluster_inhibition Inhibition by this compound Stimulus Inflammatory Stimuli (e.g., TPA, LPS) MAPK MAPK Pathway Stimulus->MAPK Activates NFkB_Activation NF-κB Activation MAPK->NFkB_Activation Leads to COX2 COX-2 Expression NFkB_Activation->COX2 Induces This compound This compound This compound->MAPK Inhibits This compound->NFkB_Activation Inhibits

Proposed anti-inflammatory signaling pathway of this compound.

Validation & Comparative

Unraveling the Enantiomeric Bioactivity of Hirsutanonol: A Call for Comparative Studies

Author: BenchChem Technical Support Team. Date: November 2025

The principle of stereochemistry is fundamental in drug discovery and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to variations in their therapeutic effects. Therefore, the evaluation of the biological activity of individual enantiomers is crucial for the development of safer and more effective therapeutic agents.

This guide summarizes the known biological activities of Hirsutanonol and underscores the critical need for comparative studies on its enantiomers. It also provides a proposed experimental framework for conducting such a comparative analysis.

Biological Activities of this compound

This compound, a diarylheptanoid isolated from various plant species of the genus Alnus, has been the subject of several studies investigating its therapeutic potential.[2] The primary biological activities attributed to this compound are summarized below.

Biological ActivityDescriptionCell Lines/Model SystemsReference
Antioxidant Activity Exhibits significant free radical scavenging activity and inhibits mitochondrial lipid peroxidation.DPPH radical scavenging assay, mitochondrial lipid peroxidation assay[3]
Cytotoxic Activity Shows potent cytotoxic effects against various cancer cell lines.Murine B16 melanoma, human SNU-1 gastric cancer, human SNU-354 hepatoma cancer, and human SNU-C4 colorectal cancer cell lines[3][4]
Anti-inflammatory Activity Demonstrates inhibitory effects on cyclooxygenase-2 (COX-2) expression.Immortalized human breast epithelial MCF10A cells[3]
Anti-filarial Activity Shows promising activity against filarial parasites in both in vitro and in vivo models.Not specified[3]
Chemoprotective Effect Exerts a protective effect on human lymphocytes DNA.Human lymphocytes[3]

The Imperative for Enantiomeric Differentiation

The potent antioxidant effect of diarylheptanoids like this compound is understood to be linked to their structural features, including the presence of a chiral center.[2] The spatial arrangement of substituents around this chiral center can profoundly influence the molecule's interaction with biological targets. The lack of comparative data on this compound enantiomers represents a significant knowledge gap that hinders the full realization of its therapeutic potential. A thorough investigation into the bioactivity of each enantiomer could reveal:

  • Enhanced Potency: One enantiomer may be significantly more potent than the other, allowing for the development of a more effective drug with a lower required dosage.

  • Improved Safety Profile: The less active or inactive enantiomer might contribute to off-target effects or toxicity. Isolating the more active enantiomer could lead to a safer therapeutic agent.

  • Novel Mechanistic Insights: Differences in the biological activities of the enantiomers can provide valuable clues about their mechanism of action and the specific molecular targets with which they interact.

Proposed Experimental Workflow for Comparative Analysis

To address the current gap in knowledge, a systematic comparative study of this compound enantiomers is proposed. The following workflow outlines the key experimental steps.

G cluster_0 1. Enantiomer Separation & Purity Analysis cluster_1 2. Comparative Biological Assays cluster_2 3. Data Analysis & Interpretation A Racemic this compound B Chiral Chromatography A->B C (+)-Hirsutanonol B->C D (-)-Hirsutanonol B->D E Purity & Enantiomeric Excess Determination (e.g., HPLC, NMR) C->E D->E F Antioxidant Assays (e.g., DPPH, ORAC) E->F G Cytotoxicity Assays (e.g., MTT, SRB) on Cancer Cell Lines E->G H Anti-inflammatory Assays (e.g., COX-2 inhibition, cytokine profiling) E->H I Mechanism of Action Studies (e.g., Western Blot, qPCR) E->I J Determination of IC50/EC50 Values F->J G->J H->J L Structure-Activity Relationship (SAR) Analysis I->L K Statistical Analysis J->K K->L G cluster_0 Upstream Stimuli cluster_1 Signaling Cascades cluster_2 Downstream Effects cluster_3 Potential Intervention by this compound Enantiomers A Pro-inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Complex A->B E MAPK Cascades (e.g., ERK, JNK, p38) A->E C IκBα B->C phosphorylates D NF-κB C->D releases F Gene Expression D->F translocates to nucleus E->F G Inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) F->G H Cell Proliferation & Survival F->H H1 (+)-Hirsutanonol H1->B inhibition? H1->E inhibition? H2 (-)-Hirsutanonol H2->B inhibition? H2->E inhibition?

References

A Comparative Guide to the Antioxidant Capacity of Hirsutanonol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the antioxidant capacity of Hirsutanonol, a diarylheptanoid with demonstrated free-radical scavenging properties. The following sections present a comparative analysis of this compound's antioxidant activity against other known antioxidants, detailed experimental protocols for key assays, and an exploration of the potential signaling pathways involved in its mechanism of action.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, comparing its activity with other relevant antioxidant compounds. The 50% inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH Radical Scavenging Activity (IC50)Reference Compound(s)Source(s)
This compound Data not consistently available in searched literatureQuercetin, Gallic Acid, Ascorbic Acid[1]
Quercetin~1.89 - 9.7 µg/mL[2][3]
Gallic Acid~1.03 - 30.53 µM[2][4][5]
Ascorbic Acid (Vitamin C)~4.08 µg/mL - 127.7 µg/mL[1][6]

Note: Direct IC50 values for this compound from the searched literature were not consistently available. The comparison is based on the reported potent antioxidant activity of this compound and the established IC50 values of well-known antioxidants.[7] Further targeted quantitative studies are recommended for a precise comparative assessment.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate antioxidant capacity. While specific parameters for this compound were not exhaustively available in the reviewed literature, these generalized protocols provide a framework for its validation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Reference antioxidants (e.g., Quercetin, Gallic Acid, Ascorbic Acid)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and reference antioxidants in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solutions, prepare a series of dilutions to obtain different concentrations.

  • Reaction mixture: In a 96-well plate or test tubes, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Reference standard (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 (v/v) ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Test compound (this compound)

  • Reference standard (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Reaction mixture: Add a small volume of the sample or standard solution to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation: The results are typically expressed as Fe²⁺ equivalents (µM) or Trolox equivalents.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis prep_sample Prepare this compound and Reference Antioxidant Solutions assay_dpph DPPH Assay prep_sample->assay_dpph assay_abts ABTS Assay prep_sample->assay_abts assay_frap FRAP Assay prep_sample->assay_frap prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->assay_dpph prep_reagents->assay_abts prep_reagents->assay_frap measurement Spectrophotometric Measurement assay_dpph->measurement assay_abts->measurement assay_frap->measurement calculation Calculate % Inhibition, IC50, or TEAC/FRAP values measurement->calculation comparison Compare this compound's activity with Reference Antioxidants calculation->comparison

Caption: Workflow for validating this compound's antioxidant capacity.

Proposed Signaling Pathway Diagram

Based on literature for related diarylheptanoids, this compound may exert its antioxidant effects by activating the Nrf2 signaling pathway.

G cluster_cell Cellular Environment This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Leads to

References

A Comparative Analysis of Diarylheptanoids from Alnus Species: Structure, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the therapeutic potential of diarylheptanoids derived from the Alnus genus, supported by experimental data and methodological insights.

Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton, are abundant in various species of the genus Alnus (commonly known as alder). These compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a comparative overview of diarylheptanoids isolated from different Alnus species, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.

Data Presentation: A Comparative Overview of Bioactivities

The biological activities of diarylheptanoids from Alnus species have been extensively evaluated using various in vitro assays. The following tables summarize the quantitative data for their antioxidant, anti-inflammatory, and cytotoxic properties, providing a basis for comparative analysis.

Table 1: Antioxidant Activity of Diarylheptanoids from Alnus Species
CompoundAlnus SpeciesAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
MyricanoneA. japonicaDPPH Radical ScavengingSignificant activity at 50 µMPropyl gallate-
(+)-S-MyricanolA. japonicaDPPH Radical ScavengingSignificant activity at 50 µMPropyl gallate-
OregoninA. japonicaTBARS (LDL oxidation)3.2--
HirsutanoneA. japonicaTBARS (LDL oxidation)1.5--

IC50: Half-maximal inhibitory concentration. DPPH: 2,2-diphenyl-1-picrylhydrazyl. TBARS: Thiobarbituric acid reactive substances. LDL: Low-density lipoprotein.

Table 2: Anti-inflammatory Activity of Diarylheptanoids from Alnus Species
CompoundAlnus SpeciesModel/AssayInhibition/IC50Reference Compound
(+)-S-MyricanolA. japonicaCarrageenan-induced rat paw edemaPotent effect at 10 mg/kgIndomethacin
HirsutenoneA. japonicaT-cell activation and mast cell degranulationSuppressive effects-
PlatyphyllenoneA. nepalensisLPS-induced NO production in RAW 264.7 cells--
CME-3 (fraction)A. acuminata ssp. argutaCarrageenan-induced rat hind paw edema92.2% inhibition (IC50: 60.8 mg/mL)Indomethacin

CME: Chloroform-Methanol Extract. NO: Nitric Oxide.

Table 3: Cytotoxic Activity of Diarylheptanoids from Alnus Species
CompoundAlnus SpeciesCell LineIC50 Value (µM)
HirsutanoneA. japonicaMurine B16 melanoma, Human SNU-1 gastric cancerPotent activity
HirsutanoneA. glutinosaHT-29 human colon carcinomaCytotoxic activity observed
Blepharocalyxin DA. blepharocalyxMurine colon 26-L5 carcinomaED50: 3.61
Blepharocalyxin EA. blepharocalyxHuman HT-1080 fibrosarcomaED50: 9.02
HirsutanoneA. japonicaJurkat (human leukemia)11.37
OregoninA. japonicaJurkat (human leukemia)22.16

IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of diarylheptanoid bioactivities.

Isolation and Purification of Diarylheptanoids

A general procedure for the extraction and isolation of diarylheptanoids from Alnus bark involves the following steps[1][2]:

  • Extraction: Air-dried and powdered bark of the Alnus species is extracted with methanol (MeOH) at room temperature. The extract is then concentrated under reduced pressure.

  • Fractionation: The concentrated MeOH extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Column Chromatography: The bioactive fractions (e.g., EtOAc and n-BuOH soluble fractions) are subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved by reversed-phase HPLC using an ODS (octadecylsilyl) column with a methanol-water or acetonitrile-water gradient system to yield pure diarylheptanoids.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and mass spectrometry (MS)[1][2].

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical[1][3].

  • A solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

MTT Assay (Cytotoxic Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[4].

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the diarylheptanoid compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

  • The plate is incubated for a few hours (e.g., 4 hours) at 37°C to allow the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and pathways related to the study of diarylheptanoids from Alnus species.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Evaluation cluster_analysis Data Analysis plant_material Alnus Species (Bark/Leaves) extraction Methanol Extraction plant_material->extraction fractionation Solvent Partitioning (EtOAc, n-BuOH) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography hplc Reversed-Phase HPLC column_chromatography->hplc pure_compounds Pure Diarylheptanoids hplc->pure_compounds antioxidant Antioxidant Assays (e.g., DPPH) pure_compounds->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) pure_compounds->anti_inflammatory cytotoxic Cytotoxicity Assays (e.g., MTT) pure_compounds->cytotoxic sar Structure-Activity Relationship pure_compounds->sar ic50 IC50/ED50 Determination antioxidant->ic50 anti_inflammatory->ic50 cytotoxic->ic50 ic50->sar

Caption: Experimental workflow for the isolation and bioactivity screening of diarylheptanoids.

signaling_pathway cluster_cell Macrophage Cell LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB nucleus Nucleus NFkB->nucleus translocates to inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->inflammatory_genes activates transcription of NO Nitric Oxide (NO) inflammatory_genes->NO leads to production of diarylheptanoids Diarylheptanoids (e.g., Hirsutenone) diarylheptanoids->IKK inhibit diarylheptanoids->NFkB inhibit translocation

Caption: Postulated anti-inflammatory signaling pathway modulated by diarylheptanoids.

The diverse structures of diarylheptanoids isolated from Alnus species contribute to their wide range of biological activities. The presence of catechol moieties is often associated with potent antioxidant activity[2][5]. Furthermore, the α,β-unsaturated carbonyl group in some diarylheptanoids, such as hirsutenone, appears to be crucial for their cytotoxic and anti-inflammatory effects[6]. The structure-activity relationships of these compounds are an active area of research, with the potential to guide the development of novel therapeutic agents. This comparative guide serves as a valuable resource for researchers seeking to explore the rich chemical diversity and pharmacological potential of diarylheptanoids from the Alnus genus.

References

A Comparative Analysis of the Safety and Toxicity Profiles: Hirsutanonol vs. Synthetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the safety and toxicity profile of a novel compound is as critical as evaluating its efficacy. This guide provides a comparative analysis of Hirsutanonol, a natural diarylheptanoid, against two widely used synthetic anticancer agents, Doxorubicin and Cisplatin. The comparison focuses on in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity, supported by experimental data and detailed methodologies.

Data Presentation: At-a-Glance Comparison

The following tables summarize the available quantitative data for this compound and the selected synthetic compounds, offering a clear comparison of their toxicological profiles.

Table 1: In Vitro Cytotoxicity Profile
CompoundCell LineAssayEndpointResultCitation
This compound Murine B16 Melanoma, Human SNU-C1 Gastric CancerMTTCytotoxicityPotent cytotoxic activities observed
Doxorubicin HeLa (Cervical Cancer)MTTIC50 (48h)1.00 µM[1]
A549 (Lung Cancer)MTTIC50 (48h)1.50 µM[1]
MCF-7 (Breast Cancer)MTTIC50 (24h)2.50 µM[2]
PC3 (Prostate Cancer)MTTIC502.64 µg/ml[3]
HepG2 (Liver Cancer)MTTIC50 (24h)12.18 µM[2]
Cisplatin A549 (Lung Cancer)MTTIC50 (72h)6.59 µM[4]
A2780 (Ovarian Cancer)MTTIC50~5-10 µM[5]
HeLa (Cervical Cancer)MTTIC50 (48h/72h)Highly variable (I² > 99.7%)[6]
HepG2 (Liver Cancer)MTTIC50 (48h/72h)Highly variable (I² > 99.7%)[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Genotoxicity Profile
CompoundAssaySystemResultCitation
This compound Micronucleus AssayHuman LymphocytesChemoprotective; decreased frequency of micronuclei more effectively than amifostine.
Doxorubicin Micronucleus AssayHuman LymphocytesGenotoxic; induces a dose-dependent increase in micronucleus frequency.[7][8]
Comet AssayRat Heart TissueInduces significant oxidative DNA damage.[9]
Cisplatin Micronucleus AssayMouse Bone MarrowGenotoxic; significantly increases the frequency of micronucleated polychromatic erythrocytes.[10]
Chromosomal Aberrations, Sister Chromatid ExchangeHuman LymphocytesGenotoxic; induces a significant increase in chromosomal aberrations and sister chromatid exchanges.[11]
Table 3: In Vivo Acute Toxicity Profile
CompoundAnimal ModelRouteEndpointResultCitation
This compound Not availableNot availableLD50Data not found in reviewed literature.
Doxorubicin MiceIntravenousLD5017 mg/kg[12]
MiceIntraperitonealLD504.6 mg/kg[13]
Cisplatin RatsNot specifiedLD50~7.4 mg/kg[14]
MiceNot specifiedLethal Dose14-18 mg/kg[15]

LD50 (Lethal Dose, 50%) is the dose of a substance required to kill half the members of a tested population after a specified test duration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Protocol Outline:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[18]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, Doxorubicin) and incubated for a specific period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[16]

  • Formazan Formation: The plate is incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[18][19]

  • Solubilization: A solubilizing agent, such as DMSO or a specialized solubilization solution, is added to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[16] The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Genotoxicity: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a standard test for evaluating the genotoxic potential of a compound by detecting its ability to cause chromosomal damage, which results in the formation of micronuclei.[20][21]

Protocol Outline:

  • Cell Culture and Treatment: Human lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured and exposed to at least three concentrations of the test substance for a short (3-4 hours) or long (21-24 hours) duration.[21][22]

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.[20][23] This ensures that only cells that have divided are scored.

  • Cell Harvesting: After an appropriate recovery period (e.g., 1.5-2 cell doubling times), cells are harvested by centrifugation.[22]

  • Fixation and Staining: Cells are treated with a hypotonic solution, fixed (e.g., with methanol/acetic acid), and dropped onto microscope slides. The slides are then stained with a DNA-specific dye like Giemsa or DAPI.[21][23]

  • Microscopic Analysis: Slides are scored under a microscope. The frequency of micronuclei is determined by counting the number of micronuclei in a large population of binucleated cells (typically 1000-2000 cells per concentration).[20][23]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[21]

In Vivo Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of several toxicity categories based on the observed mortality and morbidity.[24][25][26]

Protocol Outline:

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used for the test.[24][27]

  • Dosing Procedure: The test is performed in a stepwise manner using fixed starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight). A group of 3 animals is used for each step.[27]

  • Administration: The test substance is administered orally in a single dose via gavage.[25]

  • Observation Period: Animals are observed for a period of 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, and behavioral patterns. Body weight is recorded weekly.[24]

  • Endpoint: The primary endpoint is mortality. The number of animals that die within the observation period at a specific dose level determines the next step:

    • If mortality is high, the next lower dose is tested.

    • If mortality is low or absent, the next higher dose is tested.

  • Classification: The substance is classified into a specific toxicity category based on the dose at which mortality is observed, allowing for an estimation of the LD50 range.[25]

Visualizations: Workflows and Pathways

To further clarify the processes and mechanisms discussed, the following diagrams have been generated.

G cluster_0 In Vitro Testing cluster_1 In Vivo Testing cluster_2 Decision & Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) Evaluation Safety & Toxicity Profile Evaluation Cytotoxicity->Evaluation Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Genotoxicity->Evaluation Metabolism Metabolic Stability (e.g., Microsomes) Metabolism->Evaluation Acute Acute Toxicity (Single Dose, e.g., OECD 423) Repeated Repeated Dose Toxicity (Sub-acute, Chronic) Acute->Repeated PK Pharmacokinetics (ADME) Acute->PK Repeated->Evaluation PK->Evaluation Evaluation->Acute GoNoGo Go/No-Go Decision for Further Development Evaluation->GoNoGo TestCompound Test Compound TestCompound->Cytotoxicity TestCompound->Genotoxicity TestCompound->Metabolism

Caption: General workflow for preclinical safety and toxicity testing of a new compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 Activation DISC->Casp8 Bcl2 Bcl-2 Family (Bax/Bak Activation) Casp8->Bcl2 (via Bid) Execution Execution Caspases (Caspase-3, -6, -7) Casp8->Execution Stimuli Cytotoxic Stimuli (e.g., DNA Damage) Stimuli->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Pro-Caspase-9 Activation Apoptosome->Casp9 Casp9->Execution Apoptosis Apoptosis Execution->Apoptosis

Caption: Simplified signaling pathways leading to apoptosis (programmed cell death).

References

Comparative Analysis of Hirsutanonol Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various methods for extracting Hirsutanonol, a diarylheptanoid with promising biological activities. We will delve into conventional and modern techniques, presenting available data, detailed experimental protocols, and visualizations to aid in selecting the optimal extraction strategy.

This compound, primarily isolated from plants of the Alnus genus, has garnered attention for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. The choice of extraction method can significantly impact the yield, purity, and ultimately the biological activity of the final extract. This comparison covers solvent extraction (maceration and Soxhlet), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).

Comparative Data on Extraction Methods

While specific comparative studies on this compound extraction are limited, data from the extraction of similar diarylheptanoids from Alnus species provide valuable insights. The following table summarizes the general performance of different extraction techniques.

Extraction MethodPrincipleTypical SolventsGeneral YieldPurityKey AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.[1][2]Ethanol, Methanol, Acetone[2]ModerateLow to ModerateSimple, low cost, suitable for thermolabile compounds.[1]Time-consuming, large solvent consumption, potentially lower efficiency.[1]
Soxhlet Extraction Continuous extraction with a cycling fresh solvent at its boiling point.[1]n-Hexane, Ethanol[3]HighModerateHigh extraction efficiency, less solvent than maceration.[1]Time-consuming, potential degradation of heat-sensitive compounds.[1]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[4]Ethanol, Methanol, Water[5]HighModerate to HighReduced extraction time, lower solvent consumption, improved yield.[4]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, causing cell rupture.[1]Ethanol, Methanol, Water[6]HighModerate to HighVery short extraction times, reduced solvent use, high efficiency.[1][6]Requires specialized equipment, potential for localized overheating.[6]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent, offering tunable properties.[7][8]Supercritical CO2, often with a co-solvent like ethanol.[8]VariableHigh"Green" solvent, high selectivity, solvent-free final product.[7]High initial equipment cost, may require co-solvents for polar compounds.[9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized protocols for each extraction method, which can be optimized for this compound extraction from a specific plant source.

Maceration Protocol
  • Preparation of Plant Material: Air-dry the plant material (e.g., bark or leaves of Alnus species) and grind it into a fine powder.

  • Extraction: Place the powdered material in a sealed container and add a suitable solvent (e.g., 80% methanol in water) at a solid-to-solvent ratio of 1:10 (w/v).

  • Incubation: Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet Extraction Protocol
  • Preparation of Plant Material: Prepare the dried and powdered plant material as described for maceration.

  • Apparatus Setup: Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor. Fill the distillation flask with the extraction solvent (e.g., ethanol).

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. The extract will then siphon back into the distillation flask.

  • Duration: Continue the extraction for 6-8 hours, or until the solvent in the siphoning tube becomes colorless.

  • Concentration: Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation: Mix the powdered plant material with a solvent (e.g., 70% ethanol) in a flask.

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-30 minutes).[10]

  • Temperature Control: Maintain the temperature of the extraction mixture using a cooling water bath to prevent degradation of thermolabile compounds.

  • Filtration and Concentration: Separate the extract by filtration and concentrate it using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation: Place the powdered plant material and the extraction solvent (e.g., 95% ethanol) in a specialized microwave extraction vessel.

  • Extraction: Set the microwave power (e.g., 300-800 W) and extraction time (e.g., 5-15 minutes). The microwave energy will rapidly heat the solvent and the plant material.[6]

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before opening. Filter the extract and concentrate it.

Supercritical Fluid Extraction (SFE) Protocol
  • Preparation: Load the powdered plant material into the extraction vessel of the SFE system.

  • Extraction Parameters: Set the extraction parameters, including pressure (e.g., 200-400 bar), temperature (e.g., 40-60 °C), and CO2 flow rate.[8] A co-solvent such as ethanol may be added to enhance the extraction of polar compounds.

  • Extraction and Collection: Pump supercritical CO2 through the extraction vessel. The extracted compounds are then separated from the CO2 by depressurization in a collection vessel.

  • Recovery: The this compound-rich extract is collected from the separator, and the CO2 can be recycled.

Visualizing Workflows and Pathways

To better understand the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.

G cluster_conventional Conventional Methods cluster_modern Modern Methods Plant Material Plant Material Maceration Maceration Plant Material->Maceration Soaking Soxhlet Soxhlet Plant Material->Soxhlet Continuous Reflux UAE UAE Plant Material->UAE Sonication MAE MAE Plant Material->MAE Microwaves SFE SFE Plant Material->SFE Supercritical CO2 Filtration Filtration Maceration->Filtration Concentration Concentration Soxhlet->Concentration Crude Extract A Crude Extract A Filtration->Crude Extract A Crude Extract C Crude Extract C Filtration->Crude Extract C Crude Extract D Crude Extract D Filtration->Crude Extract D Crude Extract B Crude Extract B Concentration->Crude Extract B UAE->Filtration MAE->Filtration Depressurization Depressurization SFE->Depressurization Crude Extract E Crude Extract E Depressurization->Crude Extract E

Fig. 1: Experimental workflow for this compound extraction methods.

This compound has been reported to exhibit anti-inflammatory effects, which are often mediated through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK IKK IKK Stimulus->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK NF-κB Activation NF-κB Activation MAPK->NF-κB Activation IκBα Degradation IκBα Degradation IKK->IκBα Degradation IκBα Degradation->NF-κB Activation Inflammatory Response Inflammatory Response NF-κB Activation->Inflammatory Response Gene Expression (e.g., TNF-α, IL-6) This compound This compound This compound->MAPK Inhibits This compound->NF-κB Activation Inhibits

Fig. 2: Putative signaling pathway modulation by this compound.

Conclusion

The selection of an appropriate extraction method for this compound is a trade-off between factors such as yield, purity, cost, and environmental impact. For initial laboratory-scale extraction, maceration and Soxhlet extraction are viable options due to their simplicity and low cost. However, for higher efficiency and larger-scale production, modern techniques like UAE and MAE offer significant advantages in terms of reduced extraction time and solvent consumption. SFE stands out as a green and highly selective method, particularly suitable for producing high-purity extracts for pharmaceutical applications, albeit with a higher initial investment. Researchers should consider these factors and the specific goals of their study to select the most suitable extraction protocol for this compound. Further optimization of the presented protocols for the specific plant matrix will be essential to maximize the recovery of this promising bioactive compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Hirsutanonol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Key Properties of Hirsutanonol

A summary of the known physical and chemical properties of this compound is provided in the table below. Understanding these properties is a preliminary step in assessing potential risks and determining the appropriate disposal route.

PropertyValueSource
Molecular FormulaC₁₉H₂₂O₆PubChem[1]
Molecular Weight346.4 g/mol PubChem[1]
CAS Number41137-86-4PubChem[1]
AppearanceNot specified, likely a solidAChemBlock[2]
GHS Hazard ClassificationNot classified as hazardousPubChem[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[3]

Experimental Protocols for Safe Disposal

The proper disposal of this compound, as with any laboratory chemical, should be approached systematically. The following steps, derived from general chemical waste management guidelines, provide a framework for its safe disposal.

Step 1: Waste Identification and Characterization

The first crucial step is to identify the waste containing this compound. This includes pure this compound, solutions containing the compound, and any contaminated materials such as gloves, weighing paper, or pipette tips. Although this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it as a chemical waste.[1] Any solvents used to dissolve this compound should be identified, as these will determine the appropriate waste stream.

Step 2: Segregation and Storage

Proper segregation of chemical waste is essential to prevent accidental reactions.

  • Solid Waste: Unused or expired pure this compound, as well as contaminated solid materials, should be collected in a designated, properly labeled, and sealed container.

  • Liquid Waste: Solutions of this compound should be collected in a separate, compatible, and clearly labeled waste container. The label should indicate all components of the solution, including the solvents used. For instance, if dissolved in a chlorinated solvent like dichloromethane, it should be placed in a "chlorinated organic waste" container.[4] Non-chlorinated solvent solutions should be collected separately.[4]

  • Container Management: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.[5]

Step 3: Disposal Procedures

The disposal of chemical waste must comply with institutional, local, and national regulations.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[5] They will provide specific instructions and arrange for the pickup and disposal of the waste.

  • Do Not Dispose Down the Drain: As a general rule, laboratory chemicals should not be disposed of down the drain unless explicitly permitted by your institution's EHS office.[6]

  • Incineration: For many organic compounds, incineration at a licensed waste management facility is the preferred method of disposal.[7] This is typically handled by the EHS-contracted waste disposal company.

Step 4: Decontamination of Glassware and Work Surfaces

After handling this compound, all glassware and work surfaces should be thoroughly decontaminated. This can typically be achieved by washing with an appropriate solvent (such as acetone or ethanol) followed by soap and water. The initial solvent rinse should be collected as chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Hirsutanonol_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated pure_solid Pure/Contaminated Solid start->pure_solid Solid Form solution This compound Solution start->solution Liquid Form solid_waste_container Labeled Solid Waste Container pure_solid->solid_waste_container liquid_waste_container Labeled Liquid Waste Container solution->liquid_waste_container saa Satellite Accumulation Area solid_waste_container->saa liquid_waste_container->saa ehs_pickup Arrange EHS Pickup saa->ehs_pickup offsite_disposal Off-site Disposal (e.g., Incineration) ehs_pickup->offsite_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general yet crucial safety and logistical procedures, researchers and laboratory personnel can manage this compound waste responsibly, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific safety and waste management protocols.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hirsutanonol
Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。